
4-Chloro-6-(1-phenylethyl)pyrimidine
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Description
4-Chloro-6-(1-phenylethyl)pyrimidine is a useful research compound. Its molecular formula is C12H11ClN2 and its molecular weight is 218.68 g/mol. The purity is usually 95%.
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Scientific Research Applications
Medicinal Chemistry Applications
4-Chloro-6-(1-phenylethyl)pyrimidine is primarily recognized for its potential as an enzyme inhibitor. The pyrimidine core structure is common among various biologically active compounds, making it a valuable scaffold for drug development.
Enzyme Inhibition
Research has demonstrated that derivatives of this compound can act as potent inhibitors against specific enzymes involved in disease pathways. For instance, studies have focused on the synthesis of 4-chloro-6-substituted phenyl pyrimidines, revealing their efficacy as inhibitors of enzymes related to cancer and bacterial infections .
Antimicrobial Activity
The compound has shown promise in antimicrobial applications, particularly against Helicobacter pylori. A study highlighted the synthesis of various analogs derived from this compound, demonstrating improved potency against H. pylori strains compared to existing treatments . The structure-activity relationship (SAR) studies indicate that modifications at the phenyl substituent can enhance antibacterial efficacy significantly.
Case Studies and Research Findings
Several case studies have provided insights into the practical applications of this compound in clinical settings:
Case Study: Antimicrobial Efficacy
A recent study evaluated a series of pyrimidine derivatives, including this compound, for their activity against resistant strains of H. pylori. The findings indicated that specific modifications could lead to compounds with significantly higher potency than traditional antibiotics .
Case Study: Cancer Research
In cancer research, compounds based on the pyrimidine structure have been tested for their ability to inhibit tumor growth in xenograft models. One such study reported that certain derivatives exhibited substantial reductions in tumor volume, suggesting a potential pathway for developing novel anticancer therapies .
Properties
Molecular Formula |
C12H11ClN2 |
---|---|
Molecular Weight |
218.68 g/mol |
IUPAC Name |
4-chloro-6-(1-phenylethyl)pyrimidine |
InChI |
InChI=1S/C12H11ClN2/c1-9(10-5-3-2-4-6-10)11-7-12(13)15-8-14-11/h2-9H,1H3 |
InChI Key |
DBNWGFDYNLSTIX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)C2=CC(=NC=N2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.